molecular formula C22H27N3O3S2 B565046 Metopimazin-d6 CAS No. 1215315-86-8

Metopimazin-d6

Katalognummer: B565046
CAS-Nummer: 1215315-86-8
Molekulargewicht: 451.633
InChI-Schlüssel: BQDBKDMTIJBJLA-NPUHHBJXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metopimazine-d6 is a deuterated form of Metopimazine, a phenothiazine derivative with antiemetic properties. It is primarily used in scientific research as a labeled compound to study the pharmacokinetics and metabolism of Metopimazine. The deuterium atoms in Metopimazine-d6 replace hydrogen atoms, making it useful in mass spectrometry and other analytical techniques.

Wirkmechanismus

Target of Action

Metopimazine-d6, a derivative of Metopimazine, is a highly potent and selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily found in the chemoreceptor trigger zone (CTZ) of the brain, which is involved in triggering nausea and vomiting .

Mode of Action

Metopimazine-d6 exerts its antiemetic effects by blocking the dopamine D2 and D3 receptors . By inhibiting these receptors, Metopimazine-d6 prevents dopamine from binding, thereby reducing the transmission of signals that induce nausea and vomiting . It also exhibits antihistamine and anticholinergic activity .

Biochemical Pathways

The primary biochemical pathway affected by Metopimazine-d6 is the dopaminergic pathway. By blocking the D2 and D3 receptors, Metopimazine-d6 disrupts the normal functioning of this pathway, leading to its antiemetic effects .

Pharmacokinetics

Metopimazine-d6 undergoes high first-pass metabolism, producing Metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of MPZA .

Result of Action

The molecular and cellular effects of Metopimazine-d6’s action primarily involve the reduction of nausea and vomiting. By blocking the D2 and D3 receptors, Metopimazine-d6 prevents the transmission of signals that induce these symptoms . This makes Metopimazine-d6 an effective treatment for conditions such as gastroparesis .

Action Environment

While specific studies on environmental factors influencing Metopimazine-d6’s action are limited, it is known that various environmental factors can influence the action of drugs in general. Factors such as diet, lifestyle, exposure to toxins, and even stress levels can potentially affect drug metabolism and efficacy

Biochemische Analyse

Biochemical Properties

Metopimazine-d6, like its parent compound Metopimazine, is a phenothiazine derivative with anti-dopaminergic activity . It has a high affinity for dopamine D2 receptors, as well as α1-adrenoceptors and histamine H1 receptors . It does not have an affinity for serotonin 5-HT3 receptors . It exerts its antiemetic effects via the chemoreceptor trigger zone .

Cellular Effects

Metopimazine-d6 is expected to have similar cellular effects to Metopimazine. Metopimazine has been shown to have antiemetic properties, which are thought to be due to its high affinity for dopamine D2 receptors . This suggests that Metopimazine-d6 may also interact with these receptors to exert its effects.

Molecular Mechanism

The molecular mechanism of action of Metopimazine-d6 is likely to be similar to that of Metopimazine. Metopimazine is a potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of Metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .

Temporal Effects in Laboratory Settings

Peak serum concentrations are reached within 60 minutes after fasting oral administration .

Metabolic Pathways

Metopimazine-d6 is expected to follow similar metabolic pathways as Metopimazine. Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase .

Transport and Distribution

Its acid metabolite, which is the predominant circulating form of the drug, crosses to a very limited extent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Metopimazine-d6 involves the incorporation of deuterium atoms into the Metopimazine molecule. One common method is the hydrogenation of 2-nitro-4-methylsulfonyl thiophenol to obtain 2-amino-4-methylsulfonyl thiophenol, followed by further reactions to introduce the deuterium atoms . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of Metopimazine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.

Analyse Chemischer Reaktionen

Types of Reactions

Metopimazine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deuterated analogs of Metopimazine and its derivatives, such as the sulfoxide derivative.

Biologische Aktivität

Metopimazine-d6, a deuterated derivative of metopimazine, is primarily recognized for its role as an antiemetic. This compound is particularly valuable in pharmacokinetic studies due to its isotopic labeling, which allows researchers to trace metabolic pathways without significantly altering the compound's chemical properties. This article delves into the biological activity of Metopimazine-d6, focusing on its pharmacological effects, metabolic pathways, and comparative studies.

Chemical Structure and Properties

Metopimazine-d6 is classified as a phenothiazine derivative, characterized by a complex structure that includes a phenothiazine ring system linked to a piperidine moiety with a propyl spacer. The molecular formula for Metopimazine-d6 is C22H27N3O3S2C_{22}H_{27}N_{3}O_{3}S_{2} . The incorporation of deuterium atoms enhances the compound's utility in metabolic studies by allowing precise tracking of its behavior in biological systems.

Pharmacological Activity

Dopamine D2 Receptor Antagonism
Metopimazine-d6 retains significant biological activity as a dopamine D2 receptor antagonist, similar to its parent compound. However, it exhibits approximately 200-fold less potency at the D2 receptors compared to metopimazine itself . This receptor antagonism is crucial for its effectiveness in treating nausea and vomiting, particularly in patients undergoing chemotherapy or suffering from gastroparesis.

Metabolism and Pharmacokinetics

Metopimazine is primarily metabolized in the liver, with metopimazine acid (MPZA) being the major circulating metabolite. Studies indicate that MPZA accounts for 80% or more of the drug-related material in plasma following administration . The metabolic pathway involves deamination catalyzed predominantly by liver amidase, with minimal involvement from cytochrome P450 enzymes .

Key Metabolic Findings

  • Primary Enzyme : Human liver microsomal amidase is responsible for the formation of MPZA.
  • Minor Pathways : CYP3A4 and CYP2D6 contribute to minor oxidative pathways.
  • Comparative Concentrations : Plasma concentrations of MPZA are significantly higher than those of metopimazine itself.

Study 1: Pharmacokinetics in Children

A pharmacokinetic study involving children demonstrated that metopimazine was rapidly absorbed after oral administration. Key findings included:

  • Dosage : 0.33 mg/kg administered orally.
  • Median C_max (MPZ) : 17.2 ng/mL at 1 hour.
  • Median C_max (MPZA) : 73.6 ng/mL at 2 hours.
  • Half-life (MPZ) : Approximately 2.18 hours .

Study 2: Clinical Investigation

In adults, metopimazine has been used effectively for treating nausea during acute gastroenteritis. Its pharmacokinetic profile suggests rapid metabolism and good tolerance among patients .

Comparative Analysis with Other Phenothiazines

The following table summarizes the characteristics and pharmacological profiles of metopimazine and other related phenothiazines:

CompoundTypePrimary UsePotency at D2 ReceptorMetabolite
MetopimazinePhenothiazineAntiemeticModerateMPZA
ThioridazinePhenothiazineAntipsychoticHighActive metabolites
MesoridazinePhenothiazineSchizophreniaModerateLess sedative effects
ProchlorperazinePhenothiazineAntiemetic/AntipsychoticHighActive metabolites
ChlorpromazinePhenothiazineBroad-spectrum antipsychoticHighMultiple metabolites

Eigenschaften

IUPAC Name

1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDBKDMTIJBJLA-NPUHHBJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676045
Record name 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215315-86-8
Record name 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.